molecular formula C18H18BrNO4 B2664487 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide CAS No. 575499-03-5

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide

Cat. No.: B2664487
CAS No.: 575499-03-5
M. Wt: 392.249
InChI Key: YXHZLESQBRNFSI-UHFFFAOYSA-N
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Description

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromo group, an ethoxy group, and a formyl group attached to a phenoxy ring, along with an acetamide moiety linked to a methylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, often using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Formylation: The formyl group is added through a formylation reaction, typically using reagents like formic acid or formyl chloride.

    Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 2-(2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetic acid.

    Reduction: 2-(2-bromo-6-ethoxy-4-hydroxyphenoxy)-N-(2-methylphenyl)acetamide.

    Substitution: 2-(2-methoxy-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide.

Scientific Research Applications

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-formylphenoxy)-N-(2-methylphenyl)acetamide
  • 2-(2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide
  • 2-(2-bromo-6-ethoxyphenoxy)-N-(2-methylphenyl)acetamide

Uniqueness

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide is unique due to the specific combination of functional groups attached to the phenoxy ring and the acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4/c1-3-23-16-9-13(10-21)8-14(19)18(16)24-11-17(22)20-15-7-5-4-6-12(15)2/h4-10H,3,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHZLESQBRNFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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